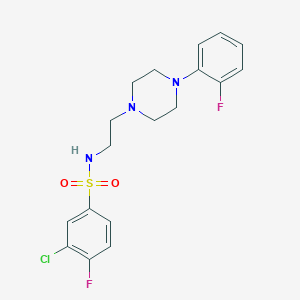
3-chloro-4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a sulfonamide group attached to a benzene ring, which is substituted with chlorine and fluorine atoms. It also contains a piperazine ring, which is a common feature in many pharmaceuticals .Chemical Reactions Analysis
Sulfonamides, in general, are stable under normal conditions. They can participate in reactions typical for amides, such as hydrolysis, and reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, sulfonamides are typically crystalline solids that are slightly soluble in water .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition and Anticonvulsant Action
- Carbonic Anhydrase Inhibition : Benzenesulfonamide derivatives, including structures similar to the specified compound, have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms, particularly hCA II and hCA VII. These isoforms are involved in processes like epileptogenesis and tumorigenesis. Inhibition of these enzymes can have therapeutic applications in conditions like epilepsy and cancer (Mishra et al., 2017).
- Anticonvulsant Action : Some benzenesulfonamide derivatives have shown effective seizure protection in animal models, indicating potential anticonvulsant applications. These findings suggest their relevance in developing treatments for epilepsy and related neurological conditions (Mishra et al., 2017).
Anticancer Activity
- Tumor-Associated Carbonic Anhydrase Inhibition : Benzenesulfonamide compounds have been studied for their inhibitory activity against tumor-associated carbonic anhydrase isoforms, particularly hCA IX and XII. These isoforms are involved in tumor growth and metastasis, making them targets for anticancer drug development. Compounds exhibiting selective inhibition of these isoforms could provide therapeutic benefits in cancer treatment (Lolak et al., 2019).
Cognitive Enhancement
- 5-HT6 Receptor Antagonism : Research on benzenesulfonamides has extended into neuropsychopharmacology, where compounds like SB-399885 have been found to act as potent and selective antagonists of the 5-HT6 receptor. Such activity is associated with cognitive enhancement, suggesting potential applications in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activity
- Antimicrobial Properties : Some novel benzenesulfonamide derivatives have shown antimicrobial activity, indicating their potential use in developing new antimicrobial agents. These compounds have been tested against various microbial strains, offering a basis for further exploration in the field of infectious diseases (Mishra & Chundawat, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF2N3O2S/c19-15-13-14(5-6-16(15)20)27(25,26)22-7-8-23-9-11-24(12-10-23)18-4-2-1-3-17(18)21/h1-6,13,22H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBXYPXCFVBKAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
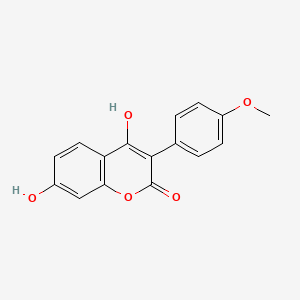
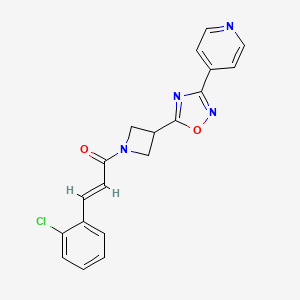

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)
![2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2366024.png)
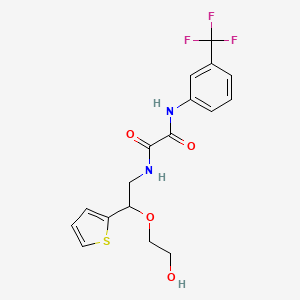

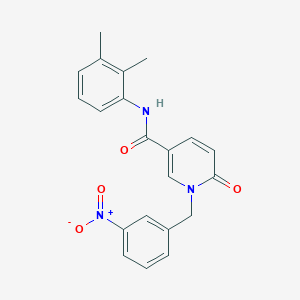
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide](/img/structure/B2366034.png)
![N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2366035.png)

